An In-depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine: Properties, Reactivity, and Applications
An In-depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine: Properties, Reactivity, and Applications
Introduction: Unveiling a Versatile Phosphorus(III) Reagent
Bis(2-cyanoethyl)phenylphosphine, systematically named 3,3'-(Phenylphosphanediyl)dipropanenitrile, is a trivalent organophosphorus compound that has garnered significant interest in both academic and industrial research.[1][2] Characterized by a central phosphorus atom bonded to one phenyl group and two cyanoethyl arms, this molecule presents a unique combination of steric and electronic properties. The phosphorus lone pair imparts nucleophilic and ligand characteristics typical of tertiary phosphines, while the terminal nitrile functionalities offer avenues for further chemical modification and influence the molecule's overall polarity and reactivity.
This guide provides a comprehensive overview of Bis(2-cyanoethyl)phenylphosphine, moving beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and chemical behavior. The content herein is designed for researchers and drug development professionals, aiming to explain the causality behind its properties and provide a framework for its effective application in the laboratory.
Physicochemical and Spectroscopic Characterization
Bis(2-cyanoethyl)phenylphosphine typically presents as a white to off-white crystalline solid, although it can also be a colorless to pale yellow liquid depending on purity and ambient temperature.[1][2] It is known to be sensitive to air, with prolonged exposure potentially leading to oxidation.[1]
Core Physicochemical Data
A summary of the key physical and chemical identifiers for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15909-92-9 | [3][4] |
| Molecular Formula | C₁₂H₁₃N₂P | [3][4] |
| Molecular Weight | 216.22 g/mol | [3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 71–74 °C | [1] |
| Boiling Point | 176–178 °C @ 0.5 mmHg | [4] |
| Solubility | Insoluble in water; soluble in many organic solvents. | |
| Air Sensitivity | Air sensitive solid; may degrade on prolonged exposure. | [1] |
Spectroscopic Signature: A Guide to Verification
Proper characterization is the bedrock of reliable chemical research. The following sections detail the expected spectroscopic data for Bis(2-cyanoethyl)phenylphosphine, explaining the origin of key signals.
As the defining analytical technique for organophosphorus compounds, ³¹P NMR provides a direct and unambiguous confirmation of the phosphorus environment.
-
Expected Chemical Shift: A single sharp resonance is observed at approximately δ = -21.4 ppm (relative to 85% H₃PO₄) in ethanol.[1]
-
Expert Interpretation: This upfield chemical shift is characteristic of a tertiary phosphine with alkyl and aryl substituents. The phosphorus nucleus is relatively shielded. The presence of a single peak confirms the existence of a single phosphorus environment in the molecule. The sharpness of the signal is indicative of a P(III) species; upon oxidation to the corresponding P(V) phosphine oxide, this signal would be expected to shift significantly downfield to a region between +25 and +50 ppm.
Proton NMR is essential for confirming the integrity of the organic framework.
-
Expected Signals:
-
δ ≈ 7.2–7.7 ppm (multiplet, 5H): This region corresponds to the protons of the phenyl group attached to the phosphorus atom. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.
-
δ ≈ 2.5–2.8 ppm (multiplet, 4H): This signal corresponds to the methylene protons adjacent to the nitrile group (-CH₂-CN).
-
δ ≈ 2.0–2.3 ppm (multiplet, 4H): This signal represents the methylene protons adjacent to the phosphorus atom (P-CH₂-).
-
-
Expert Interpretation: The integration of these regions should correspond to a 5:4:4 ratio. The signals for the ethyl chains often appear as complex multiplets due to second-order coupling effects and coupling to the phosphorus nucleus (²J(P-H) and ³J(P-H)). Decoupling the ³¹P nucleus can simplify these multiplets, a useful technique for definitive assignment. The original literature description of multiplets at δ 7.2 (8H) and 7.6 (5H) appears to contain a typographical error, as this would account for 13 aromatic protons and no aliphatic protons.[1] The assignments provided here are based on established chemical shift principles for similar structures.
-
Expected Signals:
-
δ ≈ 128–135 ppm: A set of 4 signals corresponding to the aromatic carbons of the phenyl group. The ipso-carbon (directly attached to P) will show a large coupling constant (¹J(P-C)).
-
δ ≈ 118 ppm: The carbon of the nitrile group (-C≡N). This signal will exhibit a small coupling to phosphorus (³J(P-C)).
-
δ ≈ 25 ppm: The methylene carbon adjacent to phosphorus (P-CH₂-). This signal will show a distinct P-C coupling (¹J(P-C)).
-
δ ≈ 18 ppm: The methylene carbon adjacent to the nitrile group (-CH₂-CN), which will also show coupling to phosphorus (²J(P-C)).
-
-
Expert Interpretation: The key diagnostic feature in the ¹³C NMR spectrum is the presence of P-C coupling, which confirms the connectivity of the molecule. The ipso-carbon and the P-CH₂ carbon will exhibit the largest coupling constants.
IR spectroscopy is a rapid and powerful tool for identifying key functional groups.
-
Key Absorption Bands (KBr, cm⁻¹):
-
2242 cm⁻¹ (strong, sharp): This is the most diagnostic peak in the spectrum and is unambiguously assigned to the C≡N (nitrile) stretching vibration .[1] Its intensity and sharp nature are characteristic of this functional group.[5]
-
3086 cm⁻¹ (medium): Aromatic C-H stretching vibrations from the phenyl group.[1][6]
-
~2950 cm⁻¹ (medium, not explicitly listed but expected): Aliphatic C-H stretching from the methylene groups.
-
1481 and 1429 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[1]
-
750, 716, and 694 cm⁻¹ (strong): These bands are characteristic of monosubstituted benzene rings, corresponding to C-H out-of-plane bending vibrations.[1] The band around 716 cm⁻¹ could also have contributions from P-C stretching.
-
Synthesis and Purification: A Validated Protocol
The synthesis of Bis(2-cyanoethyl)phenylphosphine is most reliably achieved via the base-catalyzed Michael addition of phenylphosphine to acrylonitrile. The following protocol is adapted from a well-established and vetted procedure published in Organic Syntheses, ensuring reproducibility and high purity.[1]
Experimental Protocol: Synthesis
Reaction: PhPH₂ + 2 CH₂=CHCN → PhP(CH₂CH₂CN)₂
-
Apparatus Setup: Equip a 250-mL, three-necked flask with a magnetic stirrer, an internal thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the entire system is thoroughly flushed with an inert gas (e.g., nitrogen or argon). An ice-water bath should be prepared for temperature control.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with phenylphosphine (50.0 g, 0.454 mol), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL).
-
Scientist's Insight: The use of a strong base like KOH is crucial to deprotonate a small fraction of the phenylphosphine, generating the phosphide anion (PhPH⁻) which is the active nucleophile for the Michael addition. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Acrylonitrile Addition: Begin stirring the mixture and add acrylonitrile (50.0 g, 0.943 mol) dropwise from the addition funnel over a period of 45–60 minutes.
-
Temperature Control (Critical Step): Carefully monitor the internal temperature throughout the addition. Use the ice-water bath to maintain the reaction temperature below 35 °C .
-
Scientist's Insight: This addition is highly exothermic. Uncontrolled temperature can lead to polymerization of acrylonitrile and other side reactions, significantly reducing the yield and purity of the desired product. Maintaining a low temperature is the single most important parameter for a successful outcome.
-
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the solution to stir at room temperature for an additional 2.5 hours to ensure the reaction goes to completion.
-
Product Isolation and Crystallization: Dilute the reaction mixture with ethanol (100 mL) and chill the flask to 0 °C in an ice bath. The product will begin to crystallize. Allow the mixture to stand at this temperature until crystallization is complete, forming a heavy slurry.
-
Filtration and Drying: Collect the crystalline product by filtration. Wash the filter cake thoroughly with cold ethanol (200 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum (e.g., at 60 °C, 2 mm Hg) to yield 74–84 g (76–86%) of Bis(2-cyanoethyl)phenylphosphine as a white solid.[1]
Purification
The product obtained from this procedure is of sufficient purity for most applications, including use as a ligand.[1] For applications requiring exceptionally high purity, two methods can be employed:
-
Recrystallization: The solid can be recrystallized from hot ethanol.[1]
-
Distillation: The compound can be purified by vacuum distillation (b.p. 215–223 °C at 0.2 mmHg), though this is often unnecessary.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Bis(2-cyanoethyl)phenylphosphine.
Chemical Reactivity: A Triad of Reactive Sites
The chemical behavior of Bis(2-cyanoethyl)phenylphosphine is governed by three primary features: the nucleophilic lone pair on the phosphorus atom, the potential for substitution at the P-C bonds, and the reactivity of the terminal nitrile groups.
Coordination Chemistry and Ligand Behavior
The most prominent application of this compound is as a ligand in organometallic chemistry.[2] The lone pair on the phosphorus(III) center readily donates to electron-deficient transition metal centers.
-
Mechanism of Action: As a phosphine ligand, it functions as a strong σ-donor and a modest π-acceptor. It can stabilize low-valent metal complexes, which are often the active catalytic species in cross-coupling reactions. By coordinating to a metal like palladium, it influences the rates of key catalytic steps such as oxidative addition and reductive elimination.[4]
-
Coordination Modes: While it is a monophosphine, the cyanoethyl arms can potentially engage in secondary coordination through the nitrogen lone pairs, though this is less common than P-coordination. It typically coordinates to metals like palladium or rhodium in a 2:1 ligand-to-metal ratio to form square planar complexes, such as [PdCl₂(PhP(CH₂CH₂CN)₂)₂].[7]
Caption: General coordination of the phosphine ligand to a metal center.
Reactions at the Phosphorus Center
The nucleophilic phosphorus atom is susceptible to attack by electrophiles, leading to P(V) species.
-
Oxidation: Tertiary phosphines are readily oxidized. Treatment with common oxidants like hydrogen peroxide (H₂O₂) will convert Bis(2-cyanoethyl)phenylphosphine to its corresponding phosphine oxide, Bis(2-cyanoethyl)phenylphosphine oxide.[8] This reaction is often rapid and quantitative.
-
Scientist's Insight: This facile oxidation is the reason for the compound's air sensitivity. Handling and storage under an inert atmosphere are crucial to maintain its P(III) state, which is essential for its role as a catalyst ligand.
-
-
Alkylation: As a soft nucleophile, the phosphorus atom will react with alkyl halides (e.g., methyl iodide) in a classic Sₙ2 reaction to form a quaternary phosphonium salt, [R-P(Ph)(CH₂CH₂CN)₂]⁺X⁻.[9]
Caption: Key reactions occurring at the phosphorus center.
Reactivity of the Cyanoethyl Groups
The cyanoethyl groups are not merely passive structural elements. They are, in fact, base-labile protecting groups, a feature famously exploited in oligonucleotide synthesis.[10]
-
β-Elimination: In the presence of a sufficiently strong, non-nucleophilic base (e.g., DBU) or concentrated ammonia, the cyanoethyl groups can be cleaved from the phosphorus atom via a β-elimination mechanism, releasing acrylonitrile and generating a P-H bond.[10][11] This reaction is driven by the acidity of the protons alpha to the electron-withdrawing nitrile group.
-
Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the nitrile functional groups can be hydrolyzed to carboxylic acids, yielding 3,3'-(phenylphosphanediyl)dipropanoic acid.[12]
Applications in Organic Synthesis
The primary utility of Bis(2-cyanoethyl)phenylphosphine is as a supporting ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling.
Role in Palladium-Catalyzed Cross-Coupling
In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, phosphine ligands are essential for creating a catalytically active, coordinatively unsaturated Pd(0) species and for facilitating the key steps of the catalytic cycle.[4][13] While highly sophisticated biarylphosphine ligands often provide superior results, simpler phosphines like Bis(2-cyanoethyl)phenylphosphine can serve as effective and economical ligands for a range of transformations.
Caption: Role of the phosphine ligand (L) in a Pd-catalyzed cycle.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol provides a representative, self-validating system for using Bis(2-cyanoethyl)phenylphosphine (L) as a ligand in a standard Suzuki-Miyaura coupling.
-
Catalyst Pre-formation/In Situ Generation: To a reaction vessel flushed with an inert gas, add Palladium(II) acetate (Pd(OAc)₂, 1 mol%), Bis(2-cyanoethyl)phenylphosphine (2.2 mol%), and the aryl bromide (1.0 equiv.).
-
Scientist's Insight: A slight excess of the phosphine ligand relative to the palladium precursor ensures that the metal center is fully coordinated and helps prevent the formation of palladium black. The active Pd(0) catalyst is formed in situ from the reduction of the Pd(II) precursor.
-
-
Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv.) followed by the solvent (e.g., THF or Dioxane).
-
Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).
-
Scientist's Insight: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
-
Reaction Execution: Heat the reaction mixture (e.g., to 80 °C) with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Handling and Safety Precautions
Bis(2-cyanoethyl)phenylphosphine is classified as a hazardous substance and must be handled with appropriate care.
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Inhalation may lead to respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]
-
Handling: Avoid creating dust. As it is air-sensitive, for long-term storage and for sensitive reactions, it should be handled under an inert atmosphere (nitrogen or argon).[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
References
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Organic Syntheses Procedure, Coll. Vol. 6, p.108 (1988); Vol. 55, p.27 (1976). [Link]
-
CP Lab Safety, Bis(2-cyanoethyl)phenylphosphine, min 97%. [Link]
-
Lobachev, N. I.; et al. Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, 1984, 1, 65-72. [Link]
-
Keglevich, G.; et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 2020, 25(22), 5243. [Link]
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Biotage, Solid Phase Oligonucleotide Synthesis. [Link]
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Ohkubo, A.; et al. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Journal of Nucleic Acids, 2012, 2012, 807245. [Link]
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University of Colorado Boulder, Department of Chemistry, Table of Characteristic IR Absorptions. [Link]
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Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]
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Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]
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CP Lab Safety, Bis(2-cyanoethyl)phenylphosphine, min 97%. [Link]
-
Wikipedia, Bis(triphenylphosphine)rhodium carbonyl chloride. [Link]
-
Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]
-
Chemistry LibreTexts, Interpreting Infrared Spectra. [Link]
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ResearchGate, How to oxidize triphenyl phosphine. [Link]
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Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate, Basicity, 'H" and 13C nmr data. [Link]
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University of Wisconsin-Madison, Chemistry, NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]
-
Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate, How to oxidize triphenyl phosphine. [Link]
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